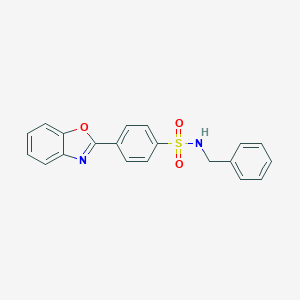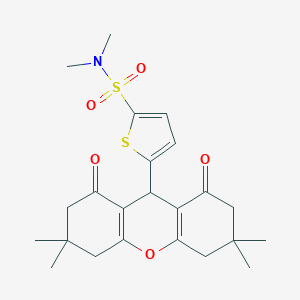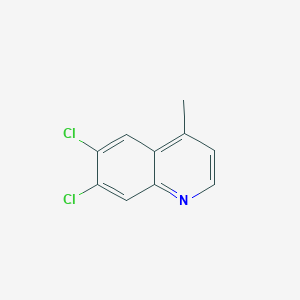
6,7-Dichloro-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-4-methylquinoline (DCMQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a potent and selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in the regulation of cell growth and proliferation. DCMQ has been extensively studied for its potential use in cancer therapy and other biomedical applications.
Mecanismo De Acción
6,7-Dichloro-4-methylquinoline exerts its anticancer effects by selectively inhibiting the activity of protein kinase CK2, which is overexpressed in many types of cancer cells. CK2 plays a crucial role in the regulation of cell growth and proliferation, and its inhibition leads to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
6,7-Dichloro-4-methylquinoline has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and DNA damage, the modulation of various signaling pathways, and the regulation of gene expression. These effects contribute to its anticancer activity and may also have potential therapeutic applications in other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,7-Dichloro-4-methylquinoline for lab experiments is its selectivity for CK2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can also pose challenges in terms of dosing and toxicity, and its effects may vary depending on the specific cell type and experimental conditions.
Direcciones Futuras
There are several potential directions for future research on 6,7-Dichloro-4-methylquinoline, including the development of more potent and selective CK2 inhibitors, the identification of biomarkers for predicting response to 6,7-Dichloro-4-methylquinoline treatment, and the exploration of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to determine its potential therapeutic applications in other diseases.
Métodos De Síntesis
6,7-Dichloro-4-methylquinoline can be synthesized through a multistep process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chloro-2-methylquinoline with thionyl chloride to yield 6,7-dichloro-4-methylquinoline-2-oxide, which is then reduced to 6,7-Dichloro-4-methylquinoline using a suitable reducing agent such as zinc dust.
Aplicaciones Científicas De Investigación
6,7-Dichloro-4-methylquinoline has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells, both in vitro and in vivo. 6,7-Dichloro-4-methylquinoline has also been found to enhance the sensitivity of cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
Nombre del producto |
6,7-Dichloro-4-methylquinoline |
|---|---|
Fórmula molecular |
C10H7Cl2N |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
6,7-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
Clave InChI |
VGZHFXHVAWBZMW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
SMILES canónico |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



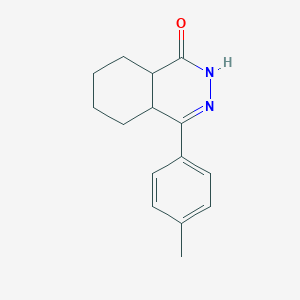
![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
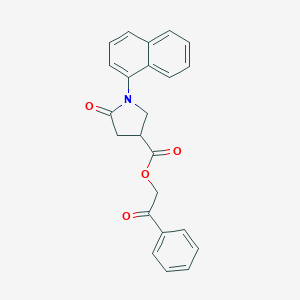
![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
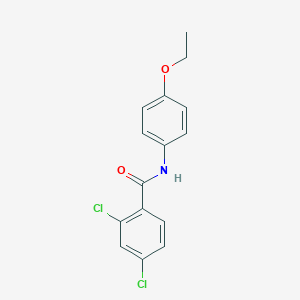
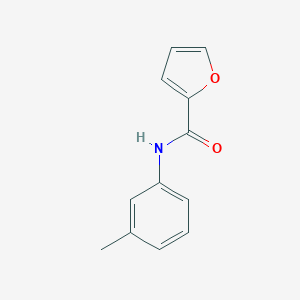
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
